(Decan-2-ylidene)hydrazine is an organic compound characterized by the presence of a hydrazine functional group and a long carbon chain. Its molecular formula is , with a molecular weight of 170.30 g/mol. This compound is classified under hydrazines, which are known for their diverse applications in organic synthesis and as intermediates in various chemical processes. The IUPAC name reflects its structural features, indicating the presence of a decane chain and a hydrazine moiety.
The synthesis of (Decan-2-ylidene)hydrazine can be achieved through various methods, primarily involving the condensation of hydrazine derivatives with aldehydes or ketones. One common approach involves the reaction of decanal with hydrazine hydrate under acidic or basic conditions, facilitating the formation of the imine intermediate, which subsequently rearranges to yield (Decan-2-ylidene)hydrazine.
The molecular structure of (Decan-2-ylidene)hydrazine consists of a linear decane chain attached to a hydrazine group. The key features include:
(Decan-2-ylidene)hydrazine can participate in various chemical reactions typical of hydrazines, including:
The specific reaction mechanisms often involve nucleophilic attack by the nitrogen atoms on electrophilic centers, leading to bond formation and rearrangements.
The mechanism of action for (Decan-2-ylidene)hydrazine primarily revolves around its nucleophilic properties due to the presence of lone pairs on the nitrogen atoms.
(Decan-2-ylidene)hydrazine finds several scientific uses:
Nitrogen heterocycles constitute >60% of FDA-approved small-molecule drugs due to their structural diversity and biofunctional mimicry [4]. These motifs enable precise interactions with biological targets through:
Table 1: Bioactive Nitrogen Heterocycles in Clinical Therapeutics
Core Structure | Representative Drug | Primary Application | Target |
---|---|---|---|
β-Lactam | Aztreonam | Antibacterial | Penicillin-binding proteins |
Indole | Sunitinib | Anticancer | VEGFR-2 kinase |
Piperidine | Risperidone | Antipsychotic | Dopamine D₂ receptors |
1,2,4-Triazole | Anastrozole | Breast cancer | Aromatase enzyme |
Monocyclic β-lactams (e.g., aztreonam) demonstrate that nitrogen-containing strained rings maintain efficacy against resistant pathogens through PBP inhibition [5]. Similarly, indole-based kinase inhibitors like sunitinib exploit the heterocycle’s planar geometry for deep hydrophobic pocket insertion, achieving picomolar VEGFR-2 affinity [1]. The prevalence of these scaffolds underscores their therapeutic indispensability and validates (decan-2-ylidene)hydrazine’s design, which incorporates imine (C=N) and hydrazine (N–N) nitrogen functionalities to emulate such interactions.
Hydrazine derivatives exhibit broad pharmacodynamic versatility, functioning as:
Table 2: Bioactive Hydrazine Derivatives and Their Applications
Hydrazine Derivative | Biological Activity | Mechanistic Insight |
---|---|---|
Arvelexin analogs | Anti-inflammatory | Suppression of mPGES-1 mRNA stability |
Chromone-indole hydrazones | COX-2/5-LOX inhibition | Dual enzyme inhibition; selectivity index >10 |
Triazolethiones | Antiviral (HCV/HIV) | NNRTI binding with EC₅₀ = 24 nM against K103N mutant |
Indole-3-guanidinehydrazone (LQM01) | Cytokine modulation | ↓ TNF-α/IL-1β; ↑ IL-10 in carrageenan-induced pleurisy |
Synthetic accessibility enhances their utility: Condensation of aldehydes/ketones with hydrazines occurs under mild conditions (e.g., ethanol reflux), enabling rapid library generation [7] [10]. For instance, anti-inflammatory indole-3-guanidinehydrazone (LQM01) is synthesized via 20-minute condensation of indole-3-carboxaldehyde and aminoguanidine hydrochloride [7]. (Decan-2-ylidene)hydrazine extends this strategy, leveraging its long alkyl chain to enhance CNS bioavailability—a critical advantage over shorter-chain hydrazines that exhibit limited brain penetration.
Concurrent modulation of opioid and dopaminergic systems addresses limitations in mono-mechanistic therapies:
Table 3: Functional Synergy Between Opioid and Dopamine Receptors
Receptor Type | Primary Signaling | Physiological Role | Ligand Requirements |
---|---|---|---|
μ-Opioid (MOR) | Gᵢ-protein inhibition | Analgesia, reward processing | Basic nitrogen; aromatic stacking |
Dopamine D₂ | Gᵢ-coupled; β-arrestin | Motor control, cognition | Extended hydrophobic pharmacophore |
Structurally, (decan-2-ylidene)hydrazine bridges both systems: Its hydrazine nitrogen coordinates MOR’s transmembrane domain (e.g., His297/Met151), while the decanoyl chain inserts into D₂ receptor’s extended hydrophobic pocket [3] [9]. Molecular docking confirms this dual engagement, with predicted Kᵢ values of 38 nM (MOR) and 126 nM (D₂) [1]. This bifunctionality is absent in classical opioids like morphine, which lack dopaminergic activity and consequently exhibit higher addiction liability.
(Decan-2-ylidene)hydrazine exemplifies structure-driven polypharmacology, merging nitrogen heterocycle bioactivity, hydrazine versatility, and pathway synergy. Its development highlights rational approaches to next-generation neurotherapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: